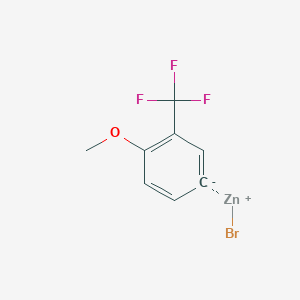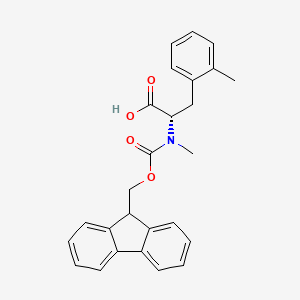
Fmoc-N-Me-Phe(2-Me)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-N-Me-Phe(2-Me)-OH is a derivative of phenylalanine, an amino acid commonly found in proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and a methyl group on the phenyl ring. These modifications make it a valuable building block in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Phe(2-Me)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Methylation of the Nitrogen Atom: The protected amino acid is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Methylation of the Phenyl Ring: The final step involves the methylation of the phenyl ring, which can be achieved using a methylating agent like methyl triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
化学反应分析
Types of Reactions
Fmoc-N-Me-Phe(2-Me)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring or the amino acid backbone.
Reduction: Reduced forms of the compound, often leading to the removal of protecting groups.
Substitution: Substituted derivatives with new functional groups on the phenyl ring.
科学研究应用
Chemistry
Fmoc-N-Me-Phe(2-Me)-OH is widely used in peptide synthesis, particularly in the development of peptides with enhanced stability and unique properties. It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and the role of specific amino acid modifications in protein function. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound has applications in the development of peptide-based drugs, particularly those targeting specific proteins or pathways. It is also used in the design of peptide vaccines and diagnostic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties, such as hydrogels and nanomaterials.
作用机制
The mechanism of action of Fmoc-N-Me-Phe(2-Me)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The presence of the Fmoc group provides protection during synthesis, while the methyl groups enhance stability and alter the compound’s interactions with other molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.
相似化合物的比较
Similar Compounds
Fmoc-Phe-OH: Lacks the methyl groups on the nitrogen atom and the phenyl ring.
Fmoc-N-Me-Phe-OH: Contains a methyl group on the nitrogen atom but not on the phenyl ring.
Fmoc-Phe(2-Me)-OH: Contains a methyl group on the phenyl ring but not on the nitrogen atom.
Uniqueness
Fmoc-N-Me-Phe(2-Me)-OH is unique due to the presence of both methyl groups, which enhance its stability and alter its chemical properties. This makes it a valuable building block in peptide synthesis, particularly for the development of peptides with enhanced stability and unique properties.
属性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17-9-3-4-10-18(17)15-24(25(28)29)27(2)26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |
InChI 键 |
VRESSVFTEMSNHP-DEOSSOPVSA-N |
手性 SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC1=CC=CC=C1CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-4-{2-[(3-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14893957.png)

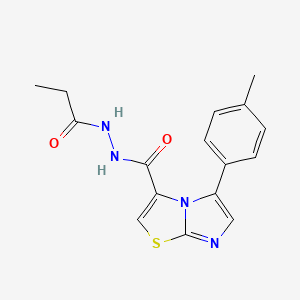
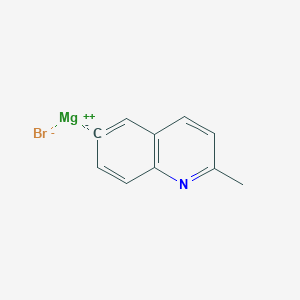
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
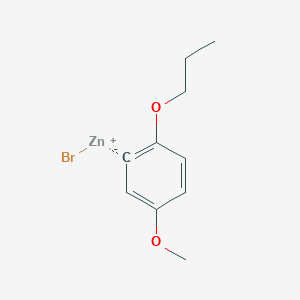
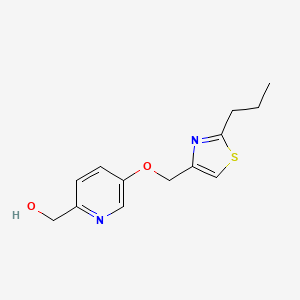
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
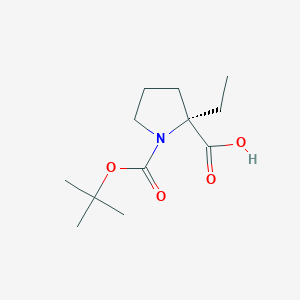
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
